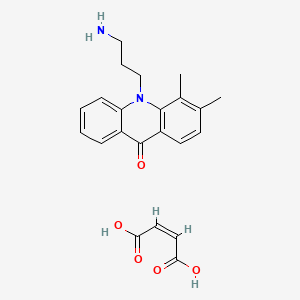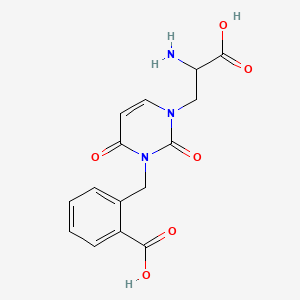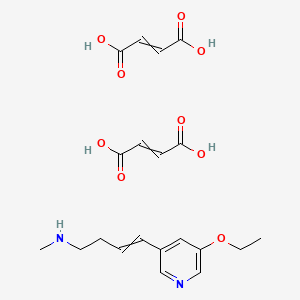
L-tartaric acid; vinflunine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-tartaric acid, also known as 2,3-dihydroxybutanedioic acid, is a naturally occurring organic acid found in various plants, particularly in grapes. It is a white, crystalline substance with a strong acidic taste. L-tartaric acid is widely used in the food industry as an acidulant and antioxidant, and it plays a significant role in winemaking. It is also used in pharmaceuticals, cosmetics, and chemical synthesis .
Méthodes De Préparation
Vinflunine is synthesized through a semi-synthetic process involving superacidic chemistry. This method selectively introduces two fluorine atoms at the 20’ position of the catharanthine moiety of the vinca alkaloid molecule. The process optimizes the therapeutic index of the compound and enhances its anti-tumor activity .
Analyse Des Réactions Chimiques
L-tartaric acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to tartronic acid using nitric acid or hydrogen peroxide in the presence of a ferrous salt
Reduction: L-tartaric acid can be reduced to succinic acid using hydrogen.
Complexation: It forms complexes with metal ions such as copper and iron.
Common reagents used in these reactions include nitric acid, hydrogen peroxide, and ferrous salts. Major products formed include tartronic acid and succinic acid .
Applications De Recherche Scientifique
Vinflunine is primarily used in cancer research and treatment:
Chemistry: It serves as a model compound for studying microtubule inhibitors and their interactions with tubulin.
Biology: Vinflunine is used to investigate the mechanisms of cell cycle arrest and apoptosis in cancer cells.
Medicine: It is employed in clinical trials and treatments for various cancers, including urothelial carcinoma, non-small cell lung cancer, and breast cancer
Mécanisme D'action
Vinflunine exerts its effects by binding to tubulin, inhibiting its polymerization into microtubules. This suppression of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include tubulin and microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
L-tartaric acid is similar to other hydroxycarboxylic acids such as citric acid and malic acid. it is unique in its strong acidic taste and its ability to form stable complexes with metal ions. Similar compounds include:
Citric Acid: Found in citrus fruits, used as a preservative and flavoring agent.
Malic Acid: Found in apples, used in food and beverage industries for its tart flavor.
Succinic Acid: Used in the synthesis of pharmaceuticals and as a food additive
Vinflunine
Propriétés
Formule moléculaire |
C49H60F2N4O14 |
|---|---|
Poids moléculaire |
967.0 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;methyl 11-acetyloxy-4-[16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
TXONSEMUKVZUON-UHFFFAOYSA-N |
SMILES canonique |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B10768304.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10768312.png)

![(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B10768323.png)
![N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride](/img/structure/B10768339.png)
![1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2,2,1]heptan-1(S)-yl)methylsulfonyl)-4-(2-methylphenyl)piperazine hydrochloride](/img/structure/B10768341.png)
![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B10768350.png)
![2-amino-N-[7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B10768364.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B10768382.png)
![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B10768389.png)

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B10768395.png)
